4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the fluoro-methylbenzoyl group, the hydroxyphenyl group, and the pyridinylmethyl group through various coupling reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or quinones, while reduction of the benzoyl carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the fluoro and methyl groups in 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties compared to its analogs. These substitutions can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H19FN2O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-14-5-6-17(12-19(14)25)22(29)20-21(16-3-2-4-18(28)11-16)27(24(31)23(20)30)13-15-7-9-26-10-8-15/h2-12,21,28-29H,13H2,1H3/b22-20- |
InChI Key |
UMWKFOHUWACODD-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)O)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)O)O)F |
Origin of Product |
United States |
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